molecular formula C11H18O3 B8656552 6-Octenoic acid, 7-methyl-3-oxo-, ethyl ester CAS No. 5248-18-0

6-Octenoic acid, 7-methyl-3-oxo-, ethyl ester

Cat. No. B8656552
Key on ui cas rn: 5248-18-0
M. Wt: 198.26 g/mol
InChI Key: YDLJTGXFDPPQJR-UHFFFAOYSA-N
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Patent
US04356187

Procedure details

A mixture of 1.4 g of ferric nitrate in 1200 ml of liquid ammonia was formed at -60° C. and was then stirred for 5 minutes after which 2 g of sodium were added thereto at -60° C. The mixture was stirred for 10 minutes and 104 g of sodium were added at -55°±5° C. over 21/2 hours. The mixture was stirred at -55° C. for one hour. 300 g of ethyl acetylacetate were added thereto over 30 minutes at less than -30° C. 1000 ml of ether at -20° C. were added to the mixture which was then stirred for 5 minutes. 289 g of 1-chloro-3-methyl-2-butene were added over 30 minutes at less than -25° C. and the mixture stood at room temperature for 17 hours. 1000 ml of ether were progressively added at less than +15° C. followed by a solution of 250 ml of acetic acid in 1000 ml of water. The decanted aqueous phase was extracted with ether and the combined organic phases were washed with 2 N hydrochloric acid, then with water, dried over sodium sulfate and evaporated to dryness under reduced pressure. The residue was rectified under reduced pressure to obtain 175.5 g of ethyl 7-methyl-3-oxo-6-octenoate with a boiling point of 98° to 107° C. at 3 mm Hg.
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ferric nitrate
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1200 mL
Type
solvent
Reaction Step Three
Quantity
104 g
Type
reactant
Reaction Step Four
Quantity
300 g
Type
reactant
Reaction Step Five
Quantity
289 g
Type
reactant
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Seven
Quantity
2 g
Type
catalyst
Reaction Step Eight
Quantity
250 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N.[Na].[C:3]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH3:4].Cl[CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16]>O.[Na].C(O)(=O)C.CCOCC>[CH3:16][C:15]([CH3:17])=[CH:14][CH2:13][CH2:4][C:3](=[O:5])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |^1:1,18|

Inputs

Step One
Name
Quantity
1000 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
ferric nitrate
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
liquid
Quantity
1200 mL
Type
solvent
Smiles
Step Four
Name
Quantity
104 g
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(=O)CC(=O)OCC
Step Six
Name
Quantity
289 g
Type
reactant
Smiles
ClCC=C(C)C
Step Seven
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
2 g
Type
catalyst
Smiles
[Na]
Step Nine
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed at -60° C.
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
at -60° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at -55° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
over 30 minutes at less than -30° C
Duration
30 min
STIRRING
Type
STIRRING
Details
was then stirred for 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
the mixture stood at room temperature for 17 hours
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted with ether
WASH
Type
WASH
Details
the combined organic phases were washed with 2 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(=CCCC(CC(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 175.5 g
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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